N-(2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c18-13-6-1-2-7-14(13)19-16(22)12-20-9-5-8-15(17(20)23)26(24,25)21-10-3-4-11-21/h1-2,5-9H,3-4,10-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZZKYBXXPZTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine sulfonyl intermediate: This could involve the reaction of pyrrolidine with a sulfonyl chloride under basic conditions.
Synthesis of the dihydropyridinyl acetamide: This step might involve the condensation of a suitable acetamide precursor with a dihydropyridine derivative.
Coupling of intermediates: The final step could involve coupling the fluorophenyl group with the previously synthesized intermediates under specific conditions, such as the presence of a coupling agent and a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Functional and Pharmacological Implications
While direct activity data for the target compound are unavailable, analogs provide insights:
- Fluorophenyl Role: The 2-fluorophenyl group in the target compound and its analogs (e.g., Compound 54) may enhance target binding through hydrophobic interactions and metabolic resistance compared to non-fluorinated derivatives .
Biological Activity
N-(2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is C17H18FN3O4S, with a molecular weight of 375.4 g/mol. The compound features a pyrrolidine ring and a fluorophenyl group, which may contribute to its biological properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, studies have shown that derivatives containing the pyrrolidine sulfonamide moiety can inhibit tumor growth in various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | KB (Human cervical cancer) | 0.00054 |
| Compound B | HT-29 (Colorectal cancer) | 0.00217 |
| Compound C | MCF-7 (Breast cancer) | 0.0585 |
| Compound D | HeLa (Cervical cancer) | 0.0692 |
These findings suggest that the compound may possess similar or enhanced efficacy against specific cancer types compared to established anticancer agents like Camptothecin .
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies have highlighted the potential of this compound in preclinical settings:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of the compound on various human cancer cell lines, demonstrating significant dose-dependent inhibition of cell proliferation.
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential as an effective therapeutic agent.
- Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other chemotherapeutics, suggesting enhanced efficacy and reduced toxicity profiles.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves iterative adjustments to reaction conditions. For example:
- Step 1: Prepare intermediates (e.g., 2-oxo-1,2-dihydropyridine derivatives) using sulfonyl chloride and pyrrolidine under anhydrous conditions .
- Step 2: Coupling with N-(2-fluorophenyl)acetamide requires controlled temperatures (e.g., 50–60°C) and solvents like DMF or dichloromethane .
- Step 3: Monitor purity via TLC and HPLC. Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for purification .
- Key Variables: Reaction time, stoichiometry of sulfonylating agents, and solvent polarity significantly impact yield.
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, sulfonyl group at δ 3.1–3.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
- X-ray Crystallography: Resolve crystal packing and stereochemistry for ambiguous cases .
Basic: How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial: Use microdilution assays (MIC against S. aureus, E. coli) with 96-well plates and resazurin viability staining .
- Enzyme Inhibition: Test against kinases or proteases (e.g., IC50 via fluorescence-based assays) .
- Controls: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks.
- Data Interpretation: Use dose-response curves and statistical tools (e.g., GraphPad Prism) to calculate EC50/IC50 .
Advanced: What computational strategies can predict reaction pathways for novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations: Employ DFT (e.g., B3LYP/6-31G*) to model transition states and intermediates for sulfonation or cyclization steps .
- Reaction Path Search: Use software like GRRM or AFIR to identify low-energy pathways and avoid side reactions .
- Machine Learning: Train models on PubChem data to predict regioselectivity in heterocyclic substitutions .
Advanced: How can Design of Experiments (DoE) improve reaction optimization?
Methodological Answer:
- Factors: Temperature, solvent polarity, catalyst loading (e.g., Pd/C), and pH.
- Response Surface Methodology (RSM): Use central composite design to model interactions and identify optimal conditions .
- Case Study: A 3-factor DoE reduced reaction steps from 5 to 3 for a related acetamide derivative, improving yield by 22% .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Modification Strategy:
- Vary substituents on the fluorophenyl ring (e.g., Cl, Br, OCH3) .
- Replace pyrrolidine-sulfonyl with piperidine or morpholine groups .
- Assay Parallelism: Test all derivatives in identical bioassays (e.g., standardized cytotoxicity on HeLa cells) .
- Data Analysis: Use multivariate regression to correlate logP, steric parameters, and bioactivity .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis: Aggregate data from PubChem and independent studies; apply funnel plots to detect publication bias .
- Replication: Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .
- Mechanistic Studies: Use knockout models (e.g., CRISPR-edited enzymes) to confirm target specificity .
Advanced: What methodologies assess pharmacokinetics and metabolic stability?
Methodological Answer:
- In Vitro ADME:
- Microsomal Stability: Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .
- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis .
- In Vivo: Radiolabel the compound for tissue distribution studies in rodents .
Advanced: How to address safety concerns during scale-up synthesis?
Methodological Answer:
- Hazard Analysis: Use DSC/TGA to identify exothermic decomposition risks .
- Process Safety: Implement flow chemistry for sulfonation steps to control heat release .
- Waste Management: Neutralize acidic byproducts (e.g., HCl gas) with NaOH scrubbers .
Advanced: How to evaluate therapeutic potential against multifactorial diseases?
Methodological Answer:
- Multi-Target Screening: Use protein-protein interaction networks (e.g., STRING) to identify off-target effects .
- In Vivo Models: Test in transgenic mice (e.g., Alzheimer’s models for neuroprotection) with dose escalation (10–100 mg/kg) .
- Biomarker Analysis: Quantify inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA in serum samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
